Cas no 243982-82-3 (PBDE 49)

PBDE 49 structure
PBDE 49 Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,4-dibromo-2-(2,4-dibromophenoxy)-
- 1,4-dibromo-2-(2,4-dibromophenoxy)benzene
- 2,2',4,5'-Tetrabromodiphenyl ether
- 2,2?4,5?TetrabroModiphenyl ether
- BDE No 49 solution
- 2,2',4,5'-TetraBDE
- 2,2',4,5'-Tetrabromodiphenyl ether solution
- 2,2,4,5-Tetrabromodiphenyl ether50µg
- 2,2',4'-TRIHYDROXYCHALCONE
- 2,2’,4,5’-Tetrabromodiphenyl ether
- BDE 49
- PBDE 49
- 2,2′,4,5′-TetraBDE
- NS00077136
- C18204
- DTXSID90873927
- D24364111Z
- PBDE No. 49
- Q27155473
- UNII-D24364111Z
- 1, 4-dibromo-2-(2, 4-dibromophenoxy)benzene
- CHEBI:81583
- J-015496
- 243982-82-3
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-; 1,4-Dibromo-2-(2,4-dibromophenoxy)benzene; 2,2',4,5'-Tetrabromodiphenyl ether; BDE 49; PBDE 49; 2,2',4,5'-TetraBDE
- SCHEMBL16678817
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-
- DTXCID701012112
- 2,2a(2),4,5a(2)-Tetrabromodiphenyl ether
- BDE49
-
- MDL: MFCD09037598
- Inchi: InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H
- InChI Key: QWVDUBDYUPHNHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(Br)=CC=1OC1C=CC(Br)=CC=1Br
Computed Properties
- Exact Mass: 481.71500
- Monoisotopic Mass: 481.71522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 2.161±0.06 g/cm3 (20 ºC 760 Torr),
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Solubility: Insuluble (2.9E-4 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 6.52890
- Color/Form: 50 μg/mL in isooctane
PBDE 49 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H336-H410
- Warning Statement: P210-P261-P273-P301+P310-P331-P501
- Hazardous Material transportation number:UN 1262 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-38-50/53-65-67
- Safety Instruction: 60-61-62
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R11; R38; R50/53; R65; R67
PBDE 49 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P215135-100mg |
PBDE 49 |
243982-82-3 | 100mg |
$ 1200.00 | 2023-09-06 | ||
TRC | P215135-50mg |
PBDE 49 |
243982-82-3 | 50mg |
$ 695.00 | 2023-09-06 | ||
TRC | P215135-10mg |
PBDE 49 |
243982-82-3 | 10mg |
$ 150.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33671-1ML |
PBDE 49 |
243982-82-3 | 50μg/mL in isooctane, analytical standard | 1ML |
¥5800.39 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-227299-1 ml |
BDE No 49 solution, |
243982-82-3 | 1 ml |
¥2369.00 | 2023-09-05 |
PBDE 49 Related Literature
-
Yoshitsugu Morita,Koji Oohora,Akiyoshi Sawada,Kazuki Doitomi,Jun Ohbayashi,Takashi Kamachi,Kazunari Yoshizawa,Yoshio Hisaeda,Takashi Hayashi Dalton Trans. 2016 45 3277
-
2. Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathwaysXiao-Min Ren,Liang-Hong Guo Environ. Sci.: Processes Impacts 2013 15 702
-
Huiming Cao,Yuzhen Sun,Ling Wang,Chunyan Zhao,Jianjie Fu,Aiqian Zhang Mol. BioSyst. 2017 13 736
-
Sandra Huber,Maria Averina,Jan Brox Anal. Methods 2020 12 912
-
Cynthia A. de Wit,Anna-Karin Johansson,Ulla Sellstr?m,Peter Lindberg Environ. Sci.: Processes Impacts 2019 21 1115
243982-82-3 (PBDE 49) Related Products
- 101-55-3(1-Bromo-4-phenoxybenzene)
- 50904-38-6(3-Bromo-4'-fluorodiphenyl ether)
- 147217-78-5(2',3,4-Tribromodiphenyl Ether)
- 2050-47-7(PBDE 15)
- 1163-19-5(Decabromodiphenyl ether)
- 189084-62-6(PBDE 71)
- 5436-43-1(2,4,2',4'-Tetrabromodiphenyl Ether)
- 6876-00-2(1-Bromo-3-phenoxybenzene)
- 1806572-05-3(3-Fluoro-4-iodo-5-(trifluoromethylthio)pyridine)
- 2171590-63-7(3-{(5-chloropyridin-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent

上海贤鼎生物科技有限公司
Gold Member
CN Supplier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
